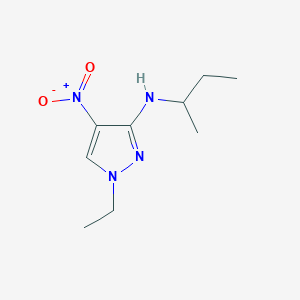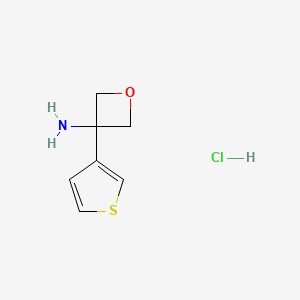![molecular formula C10H12O2S B2641193 2-[2-(Ethylsulfanyl)phenyl]acetic acid CAS No. 37527-74-5](/img/structure/B2641193.png)
2-[2-(Ethylsulfanyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Ethylsulfanyl)phenyl]acetic acid is an organic compound . It is available for purchase for pharmaceutical testing . It is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
2-[2-(Ethylsulfanyl)phenyl]acetic acid is a powder with a melting point of 96-97 degrees Celsius . Its molecular weight is 196.27 .Wissenschaftliche Forschungsanwendungen
Neuromodulation Studies
Phenylacetic acid, a metabolite of 2-phenyl ethylamine, is involved in neuromodulation within the nigrostriatal dopaminergic pathway by stimulating dopamine release. This property is leveraged to understand conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome, as phenylacetic acid levels in biological fluids reflect those of phenyl ethylamine. A reliable method for determining phenylacetic acid in human blood helps monitor healthy and affected populations (Mangani et al., 2004).
Chemical Synthesis and Catalysis
In oligosaccharide synthesis, the (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor contributes to the stereoselective introduction of glycosidic linkages via quasi-stable anomeric sulfonium ions. This methodology facilitates the synthesis of biologically significant oligosaccharides, demonstrated by synthesizing the Galili trisaccharide, which is crucial in xeno-transplantation and acute rejections (Kim et al., 2005).
The synthesis of 4-phenyl-2-butanone, significant in medical applications like inflammation reduction and codeine synthesis, utilizes ethyl ethanate synthesized from ethanol and acetic acid. This process involves multiple steps including Claisen's condensation, nucleophilic addition, and substitution reactions (Zhang, 2005).
Hydroxyphosphinylacetic acid, a versatile chiral phosphonic auxiliary, is utilized in chiral derivatizing for amines and alcohols. Its efficacy is demonstrated through satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
A study on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate for ACE-inhibitor synthesis employed a membrane reactor to efficiently carry out the enantioselective hydrolysis catalyzed by the lipase from Pseudomonas cepacia. The process demonstrated high yields, product purity, and reduced enzyme consumption (Liese et al., 2002).
Safety And Hazards
The safety information for 2-[2-(Ethylsulfanyl)phenyl]acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Eigenschaften
IUPAC Name |
2-(2-ethylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPHECSUCYITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Ethylsulfanyl)phenyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2641113.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)

![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)
![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)



![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)